An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-2-methylphenyl)-2-thiourea is a substituted arylthiourea derivative with the chemical formula C₈H₉ClN₂S.[1] As a member of the thiourea class of compounds, it holds significant interest within the fields of medicinal chemistry and drug development. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] The presence of the thiourea moiety, with its unique hydrogen-bonding capabilities, serves as a critical pharmacophore.[2] The specific substitutions on the phenyl ring, in this case, a chloro and a methyl group, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea, along with detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Identification
The molecular structure of 1-(4-Chloro-2-methylphenyl)-2-thiourea consists of a 4-chloro-2-methylphenyl group attached to a thiourea functional group.
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "N1"; "N1" -- "H1"; "N1" -- "C7"; "C7" -- "S1" [style=double]; "C7" -- "N2"; "N2" -- "H2"; "N2" -- "H3"; "C4" -- "Cl"; "C2" -- "C8"; "C8" -- "H4"; "C8" -- "H5"; "C8" -- "H6"; "C3" -- "H7"; "C5" -- "H8"; "C6" -- "H9"; }
Figure 1: Chemical structure of 1-(4-Chloro-2-methylphenyl)-2-thiourea.Key Identifiers:
| Identifier | Value |
| CAS Number | 63980-71-2 |
| Molecular Formula | C₈H₉ClN₂S |
| Molecular Weight | 200.69 g/mol |
Physical Properties
A summary of the known physical properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea is presented below.
| Property | Value | Source |
| Melting Point | 183-185 °C | [4][5] |
| Appearance | Off-white to light brown solid (predicted) | [6] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and DMF.[7][8] |
Experimental Protocol for Melting Point Determination
The melting point of a compound is a critical indicator of its purity.
"Start" [label="Start: Sample Preparation"]; "Pack" [label="Pack capillary tube with finely ground sample"]; "Place" [label="Place in melting point apparatus"]; "Heat" [label="Heat slowly (1-2 °C/min) near expected melting point"]; "Observe" [label="Observe and record the temperature range from first liquid to complete liquefaction"]; "End" [label="End: Record Melting Range"];
"Start" -> "Pack" -> "Place" -> "Heat" -> "Observe" -> "End"; }
Figure 2: Workflow for melting point determination.Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline 1-(4-Chloro-2-methylphenyl)-2-thiourea is finely ground to a powder.
-
Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a steady rate, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.
Solubility Determination
Protocol for Qualitative Solubility Testing:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Procedure: To approximately 1 mL of the chosen solvent in a test tube, a small, accurately weighed amount (e.g., 1-5 mg) of 1-(4-Chloro-2-methylphenyl)-2-thiourea is added.
-
Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble. For sparingly soluble compounds, preparing a stock solution in a solvent like DMSO is a common practice, followed by dilution in aqueous buffers.[7]
Chemical Properties and Reactivity
The chemical properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea are largely dictated by the thiourea functional group and the substituted phenyl ring.
-
Thiourea Group Reactivity: The thiourea moiety can exist in tautomeric forms (thione and thiol).[2] The sulfur atom is nucleophilic, and the nitrogen atoms can act as hydrogen bond donors. Thioureas are known to form complexes with various metal ions.[11]
-
Aromatic Ring Reactivity: The chloro and methyl substituents on the phenyl ring influence the electron density of the ring and can affect its reactivity in electrophilic aromatic substitution reactions.
-
Stability: Phenylthiourea derivatives are generally stable under normal laboratory conditions. However, they may decompose upon heating to high temperatures, emitting toxic fumes of nitrogen and sulfur oxides.
Synthesis
The most common and direct method for the synthesis of N-aryl-N'-substituted thioureas is the reaction of an appropriate isothiocyanate with a primary or secondary amine.
General Synthetic Pathway
"Reactant1" [label="4-Chloro-2-methylaniline"]; "Reactant2" [label="Isothiocyanate Source\n(e.g., Ammonium Thiocyanate + Acid Chloride)"]; "Intermediate" [label="In situ formation of\n4-Chloro-2-methylphenyl isothiocyanate"]; "Product" [label="1-(4-Chloro-2-methylphenyl)-2-thiourea"];
"Reactant1" -> "Intermediate"; "Reactant2" -> "Intermediate"; "Intermediate" -> "Product"; }
Figure 3: General synthetic route for 1-(4-Chloro-2-methylphenyl)-2-thiourea.Experimental Protocol for Synthesis
This protocol is adapted from general procedures for the synthesis of aryl thiourea derivatives.[12][13]
Materials:
-
4-Chloro-2-methylaniline
-
Ammonium thiocyanate
-
Benzoyl chloride (or another acid chloride)
-
Acetone (anhydrous)
-
Hydrochloric acid (dilute)
-
Ethanol (for recrystallization)
Procedure:
-
Formation of the Isothiocyanate Intermediate: In a round-bottom flask, a solution of benzoyl chloride in anhydrous acetone is added dropwise to a suspension of ammonium thiocyanate in anhydrous acetone. The mixture is then refluxed.
-
Reaction with the Amine: After cooling the reaction mixture, a solution of 4-chloro-2-methylaniline in acetone is added. The mixture is then refluxed for several hours.
-
Work-up and Purification: The reaction mixture is poured into cold, acidified water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound. While a full experimental spectrum for this specific compound is not widely published, the expected characteristic signals are described below based on the analysis of similar structures.[3][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3100 | N-H stretching (multiple bands) |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C aromatic ring stretching |
| ~1585 | Thioamide C=S asymmetric stretching |
| ~1450 | Thioamide C=S symmetric stretching |
| ~800 | C-Cl stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆):
-
δ ~9.5-10.0 ppm (singlet, 1H): N-H proton adjacent to the phenyl ring.
-
δ ~7.0-8.0 ppm (multiplet, 3H): Aromatic protons.
-
δ ~7.0-7.5 ppm (broad singlet, 2H): NH₂ protons.
-
δ ~2.2-2.4 ppm (singlet, 3H): Methyl group protons.
¹³C NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆):
-
δ ~180 ppm: C=S (thiocarbonyl carbon).
-
δ ~125-140 ppm: Aromatic carbons.
-
δ ~17-20 ppm: Methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak:
-
[M]⁺: m/z ≈ 200 (corresponding to C₈H₉³⁵ClN₂S)
-
[M+2]⁺: m/z ≈ 202 (due to the ³⁷Cl isotope)
The relative intensity of the [M]⁺ and [M+2]⁺ peaks should be approximately 3:1, which is characteristic of a compound containing one chlorine atom.
Biological Activity and Applications
While specific biological activity data for 1-(4-Chloro-2-methylphenyl)-2-thiourea is not extensively reported in the literature, the broader class of substituted phenylthiourea derivatives has shown significant potential in various therapeutic areas.
-
Antimicrobial and Antifungal Activity: Many thiourea derivatives have been reported to possess antibacterial and antifungal properties.[11]
-
Anticancer Activity: Substituted thioureas have been investigated for their potential as anticancer agents.[3]
-
Enzyme Inhibition: Certain thiourea derivatives have been identified as potent enzyme inhibitors, for example, against urease.[3]
The specific substitution pattern of 1-(4-Chloro-2-methylphenyl)-2-thiourea makes it a valuable candidate for further investigation in these and other biological assays.
Safety and Handling
Substituted thioureas should be handled with care in a laboratory setting.
-
Toxicity: The compound is classified as toxic if swallowed (H301).[16]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(4-Chloro-2-methylphenyl)-2-thiourea is a compound of interest for further research in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, and expected analytical data. The detailed protocols for synthesis and characterization serve as a valuable resource for researchers aiming to work with this and related compounds. Further studies are warranted to fully elucidate its biological activity profile and potential therapeutic applications.
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